
5-bromo-3-iodo-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-iodo-7-methyl-1H-indole is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 7th position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-7-methyl-1H-indole typically involves the bromination and iodination of 7-methyl-1H-indole. One common method includes the following steps:
Iodination: The iodination at the 3rd position can be carried out using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3-iodo-7-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Stille, and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-iodo-7-methyl-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be used as a precursor for the synthesis of organic light-emitting diode (OLED) materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-bromo-3-iodo-7-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other molecular targets, leading to various biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-7-methyl-1H-indole: Lacks the iodine atom at the 3rd position.
3-iodo-7-methyl-1H-indole: Lacks the bromine atom at the 5th position.
5-bromo-3-iodo-1H-indole: Lacks the methyl group at the 7th position.
Uniqueness
5-bromo-3-iodo-7-methyl-1H-indole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methyl group at the 7th position provides distinct chemical and physical properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C9H7BrIN |
|---|---|
Molekulargewicht |
335.97 g/mol |
IUPAC-Name |
5-bromo-3-iodo-7-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrIN/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-4,12H,1H3 |
InChI-Schlüssel |
DTRSNUHCUTUPKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


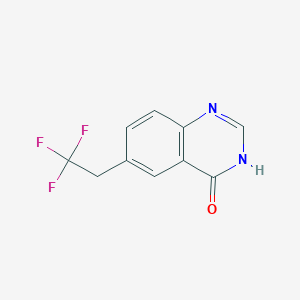
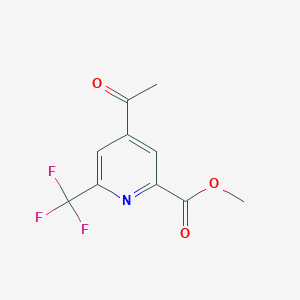
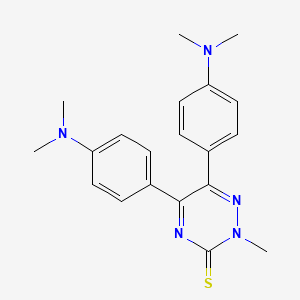
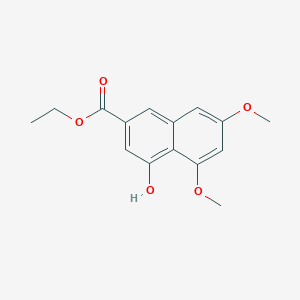
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

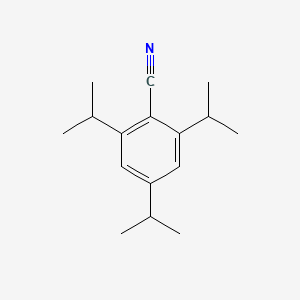
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)

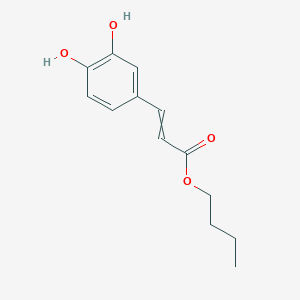
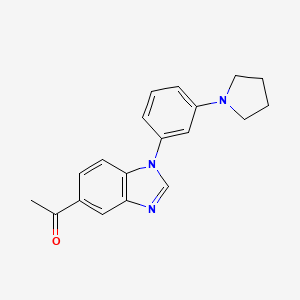
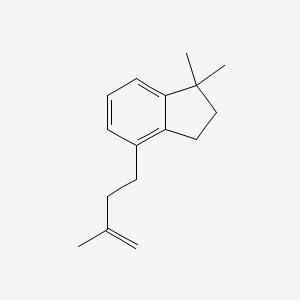
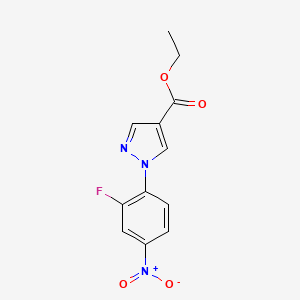
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
